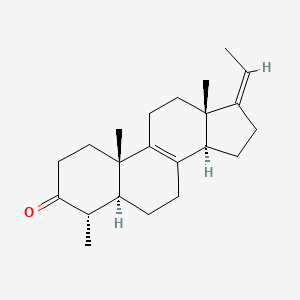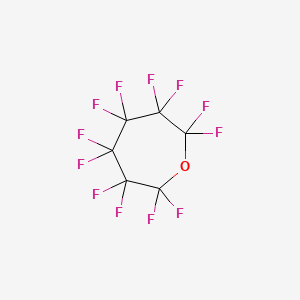
(2-Fluorophenyl)(naphthalen-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluorophenyl)(naphthalen-1-yl)methanone: is a synthetic organic compound that belongs to the class of naphthoyl derivatives It is characterized by the presence of a fluorophenyl group attached to a naphthalen-1-yl methanone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluorophenyl)(naphthalen-1-yl)methanone typically involves the acylation of naphthalene derivatives with fluorobenzoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) under anhydrous conditions. The general reaction scheme is as follows:
- The reaction mixture is stirred at low temperatures to control the exothermic reaction.
- The product is then purified through recrystallization or column chromatography.
Naphthalene: is reacted with in the presence of .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk handling: of reactants and solvents.
Continuous monitoring: of reaction parameters to ensure high yield and purity.
Automated purification: techniques such as high-performance liquid chromatography (HPLC) for large-scale isolation of the product.
Análisis De Reacciones Químicas
Types of Reactions: (2-Fluorophenyl)(naphthalen-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biochemical Studies: Utilized in studies involving enzyme interactions and metabolic pathways.
Medicine:
Pharmacological Research: Investigated for potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry:
Material Science: Employed in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of (2-Fluorophenyl)(naphthalen-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
- (1-Naphthyl)(phenyl)methanone
- (2-Fluorophenyl)(phenyl)methanone
- (1-Naphthyl)(2-fluorophenyl)methanone
Uniqueness:
- The presence of both the fluorophenyl and naphthalen-1-yl groups in (2-Fluorophenyl)(naphthalen-1-yl)methanone imparts unique electronic and steric properties, distinguishing it from other similar compounds.
- Its specific substitution pattern allows for distinct reactivity and interaction with biological targets, making it valuable in specialized research applications.
Propiedades
Número CAS |
1543-59-5 |
|---|---|
Fórmula molecular |
C17H11FO |
Peso molecular |
250.27 g/mol |
Nombre IUPAC |
(2-fluorophenyl)-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C17H11FO/c18-16-11-4-3-9-15(16)17(19)14-10-5-7-12-6-1-2-8-13(12)14/h1-11H |
Clave InChI |
IWFQUZARPSJLSN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-Methyl-5-(3-(3,4,5-trimethoxybenzoyl)ureido)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B14759885.png)

![3-Methyl-2-[3-(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium-1-yl]butan-1-ol;hexafluorophosphate](/img/structure/B14759898.png)


![1-(6,6-Dimethylbicyclo[3.1.0]hexan-3-yl)ethan-1-one](/img/structure/B14759906.png)



![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14759937.png)


